1-(4-Nitrophenyl)-3-(piperidin-1-yl)-1H-pyrazol-5(4H)-one
CAS No.: 105241-98-3
Cat. No.: VC17325717
Molecular Formula: C14H16N4O3
Molecular Weight: 288.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105241-98-3 |
|---|---|
| Molecular Formula | C14H16N4O3 |
| Molecular Weight | 288.30 g/mol |
| IUPAC Name | 2-(4-nitrophenyl)-5-piperidin-1-yl-4H-pyrazol-3-one |
| Standard InChI | InChI=1S/C14H16N4O3/c19-14-10-13(16-8-2-1-3-9-16)15-17(14)11-4-6-12(7-5-11)18(20)21/h4-7H,1-3,8-10H2 |
| Standard InChI Key | CXUNUEAZRSAFCQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)C2=NN(C(=O)C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is [3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone, with the molecular formula C21H20N4O3 and a molecular weight of 376.4 g/mol . Its structure integrates a pyrazole ring fused with a piperidine moiety, creating a planar aromatic system with electron-withdrawing (nitro) and electron-donating (piperidine) groups. The SMILES notation is C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=C(C=C3)N+[O-])C4=CC=CC=C4, reflecting the connectivity of substituents .
Spectral Characterization
Infrared (IR) spectroscopy reveals key functional groups:
-
Nitro group asymmetrical/symmetrical stretches at 1,520 cm⁻¹ and 1,350 cm⁻¹ .
-
C-N stretches from the piperidine ring at 1,250–1,100 cm⁻¹ .
¹H NMR data (CDCl3, δ ppm) includes:
Synthesis and Optimization
Key Synthetic Routes
The compound is synthesized via a Vilsmeier-Haack reaction, where acetophenonephenyl hydrazine reacts with a Vilsmeier reagent (DMF/POCl3) to form the pyrazole core . Subsequent Mitsunobu coupling introduces the piperidine group, followed by nitro-group installation via nitration using HNO3/H2SO4 .
Table 1: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | DMF, POCl3, 70–80°C, 6 h | 80 |
| Piperidine coupling | DIAD, PPh3, THF, 0°C–RT, 12 h | 65 |
| Nitration | HNO3 (conc.), H2SO4, 0°C, 2 h | 75 |
Purification and Analytical Validation
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized in isopropanol. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 376.1521 [M+H]⁺ .
Physicochemical Properties
Solubility and Partition Coefficient
The compound exhibits low aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic aromatic and piperidine groups. Its logP value of 3.1 (calculated via XLogP3) suggests moderate lipophilicity, favoring membrane permeation .
Thermal Stability
Differential scanning calorimetry (DSC) shows a melting point of 142–143°C, with decomposition above 300°C .
Biological Activity and Mechanisms
| Cell Line | IC50 (µM) | Reference Drug (IC50) |
|---|---|---|
| AGS (gastric) | 8.2 | Oxaliplatin (15.6) |
| MCF-7 (breast) | 10.7 | Doxorubicin (0.9) |
| HepG2 (liver) | 12.4 | Sorafenib (6.8) |
Antimicrobial Efficacy
Against Staphylococcus aureus and Escherichia coli, the compound shows MIC values of 32 µg/mL and 64 µg/mL, respectively, attributed to membrane disruption and DNA gyrase binding .
Structure-Activity Relationship (SAR)
-
Nitro Group: Essential for electron withdrawal, enhancing DNA intercalation .
-
Piperidine Moiety: Improves solubility and target affinity via hydrogen bonding .
-
Ketone Functionality: Critical for stabilizing the enolic tautomer, which interacts with kinase ATP-binding pockets .
Applications and Future Directions
Drug Development
This compound serves as a lead structure for dual topoisomerase II/kinase inhibitors, with preclinical studies ongoing for solid tumors .
Material Science
Its nitro-aromatic system is being explored in photoactive polymers for organic LEDs (OLEDs) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume